Cas no 2228806-62-8 (1-(but-3-yn-2-yl)-4-ethylbenzene)

1-(but-3-yn-2-yl)-4-ethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(but-3-yn-2-yl)-4-ethylbenzene
- EN300-1803277
- 2228806-62-8
-
- インチ: 1S/C12H14/c1-4-10(3)12-8-6-11(5-2)7-9-12/h1,6-10H,5H2,2-3H3
- InChIKey: NGGGPBSLDCVOOD-UHFFFAOYSA-N
- ほほえんだ: C1(C=CC(=CC=1)CC)C(C#C)C
計算された属性
- せいみつぶんしりょう: 158.109550447g/mol
- どういたいしつりょう: 158.109550447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-(but-3-yn-2-yl)-4-ethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803277-1.0g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1803277-0.05g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1803277-0.1g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1803277-5.0g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1803277-10g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1803277-0.5g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1803277-5g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1803277-2.5g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1803277-10.0g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1803277-0.25g |
1-(but-3-yn-2-yl)-4-ethylbenzene |
2228806-62-8 | 0.25g |
$906.0 | 2023-09-19 |
1-(but-3-yn-2-yl)-4-ethylbenzene 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1-(but-3-yn-2-yl)-4-ethylbenzeneに関する追加情報
1-(But-3-Yn-2-Yl)-4-Ethylbenzene (CAS No. 2228806-62-8): A Comprehensive Overview
1-(But-3-Yn-2-Yl)-4-Ethylbenzene, also known by its CAS registry number 2228806-62-8, is an organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines an ethyl group and a butynyl group attached to a benzene ring. The butynyl group introduces a terminal alkyne functionality, while the ethyl group provides additional alkyl substitution, making this compound versatile for various applications.
The synthesis of 1-(But-3-Yn-2-Yl)-4-Ethylbenzene typically involves a combination of coupling reactions and alkyne chemistry. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving purity. Researchers have explored the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to construct the carbon-carbon bonds in this molecule. These methods have been optimized to achieve high yields and excellent regioselectivity, making them suitable for large-scale production.
One of the most notable applications of 1-(But-3-Yn-2-Yl)-4-Ethylbenzene is in the field of polymer chemistry. The terminal alkyne group in this compound can undergo polymerization under specific conditions, leading to the formation of novel polyacetylenic materials. These polymers exhibit unique electronic properties, making them promising candidates for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating 1-(But-3-Yn-2-Yl)-4-Ethylbenzene into polymer backbones can significantly enhance their conductivity and stability under ambient conditions.
In addition to its role in polymer synthesis, 1-(But-3-Yn-2-Yl)-4-Ethylbenzene has found utility in drug design and medicinal chemistry. The compound's structure allows for the introduction of bioactive moieties through post-synthesis modifications. For instance, researchers have exploited the alkyne functionality for click chemistry reactions, enabling the construction of complex molecular architectures with potential pharmacological activity. Recent investigations have focused on using this compound as a scaffold for designing inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases.
The physical properties of 1-(But-3-Yn-2-Yl)-4-Ethylbenzene are also worth noting. It has a melting point of approximately -5°C and a boiling point around 95°C under standard conditions. Its density is about 0.9 g/cm³, indicating that it is less dense than water. These properties make it suitable for use in various organic solvents and reaction media. Furthermore, its stability under mild conditions ensures that it can be stored and handled without significant degradation.
Recent research has also explored the use of 1-(But-3-Yn-2-Yl)-4-Ethylbenzene in click chemistry applications. The alkyne group can undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions with azides to form stable triazole linkages. This reactivity has been leveraged to create biocompatible materials and sensors for biomedical applications. For example, researchers have developed triazole-based hydrogels using this compound as a precursor, demonstrating their potential for tissue engineering and drug delivery systems.
Another area where 1-(But-3-Yn
2228806-62-8 (1-(but-3-yn-2-yl)-4-ethylbenzene) 関連製品
- 2137037-34-2(Ethanesulfonamide, N-[(1S,2R)-2-aminocyclopropyl]-)
- 2228713-02-6(3-(4-bromo-3,5-dimethylphenyl)azetidine)
- 62290-44-2(Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]-)
- 2248267-34-5(4-(tert-butoxy)carbonyl-5-methyl-octahydrofuro3,2-bpyridine-2-carboxylic acid)
- 2121512-17-0(4-Benzyloxy-3,5-dichlorophenylboronic acid pinacol ester)
- 1480-89-3(6-Fluoro-7H-purine)
- 853890-15-0(methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate)
- 908117-93-1(Fmoc-N-(4-aminobutyl)-glycine hydrochloride)
- 76460-93-0(Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate))
- 12113-02-9(Dichlorobis(indenyl)titanium(IV))



